molecular formula C20H18N4O4 B2731522 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide CAS No. 899986-59-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2731522
CAS No.: 899986-59-5
M. Wt: 378.388
InChI Key: ONXCNIAOBPBRPB-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide ( 899986-59-5) is a chemical compound with a molecular formula of C20H18N4O4 and a molecular weight of 378.38 g/mol . This benzamide derivative is supplied with a purity of 90% or higher and is intended for Research Use Only (RUO); it is not for diagnostic or therapeutic use in humans . Compounds featuring a benzamide core, similar to this product, are of significant interest in modern drug discovery, particularly in the development of targeted protein degradation therapies such as Proteolysis-Targeting Chimeras (PROTACs) . Research indicates that substituted benzamide derivatives can function as high-affinity ligands for the E3 ubiquitin ligase cereblon (CRBN) . These novel CRBN binders are being explored to overcome limitations of traditional scaffolds, offering benefits such as enhanced chemical stability and improved selectivity profiles, which help avoid the degradation of certain off-target neosubstrates . The structure of this compound includes a 6-ethoxypyridazin-3-yl group, a motif often associated with potential biological activity. As such, this compound serves as a valuable building block for medicinal chemists. Its primary research applications include use as a synthetic intermediate, a core scaffold for the design of novel molecular glues, and a key component in the construction of PROTAC degraders targeting disease-relevant proteins . Researchers can utilize this compound to advance projects in hit-to-lead optimization and for probing new mechanisms of action in cellular models.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCNIAOBPBRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 3-(6-Ethoxypyridazin-3-yl)aniline

The pyridazine core is synthesized via nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethanol, yielding 6-ethoxypyridazine in 85% efficiency. Subsequent Suzuki-Miyaura coupling with 3-aminophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12 h) affords 3-(6-ethoxypyridazin-3-yl)aniline in 78% yield.

Table 1: Reaction Conditions for 3-(6-Ethoxypyridazin-3-yl)aniline Synthesis

Step Reagents/Catalysts Solvent Temperature Time (h) Yield (%)
1 3,6-Dichloropyridazine, EtOH, K₂CO₃ EtOH Reflux 6 85
2 3-Aminophenylboronic acid, Pd(PPh₃)₄ Dioxane/H₂O 90°C 12 78

Preparation of 2-Methyl-3-nitrobenzoyl Chloride

Nitration of 2-methylbenzoic acid with fuming HNO₃/H₂SO₄ (0°C, 4 h) yields 2-methyl-3-nitrobenzoic acid (92% purity). Conversion to the acid chloride is achieved using thionyl chloride (reflux, 3 h), followed by distillation to isolate 2-methyl-3-nitrobenzoyl chloride in 89% yield.

Amide Bond Formation

The target compound is synthesized via Schotten-Baumann reaction: 3-(6-ethoxypyridazin-3-yl)aniline (1.0 equiv) and 2-methyl-3-nitrobenzoyl chloride (1.2 equiv) react in dichloromethane with aqueous NaOH (10%) at 0–5°C for 2 h. Post-reaction purification by column chromatography (SiO₂, EtOAc/hexane 1:3) affords the title compound in 71% yield.

Table 2: Optimization of Amide Coupling Conditions

Entry Base Solvent Temperature Time (h) Yield (%)
1 NaOH CH₂Cl₂ 0–5°C 2 71
2 Et₃N THF RT 4 63
3 Pyridine Toluene 40°C 6 58

Alternative Synthetic Strategies

Ullmann-Type Coupling

A copper-catalyzed Ullmann reaction between 3-iodoaniline and 6-ethoxypyridazine-3-boronic acid (CuI, L-proline, K₂CO₃, DMSO, 110°C, 24 h) achieves 62% coupling efficiency but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amidation step, yielding 69% product with reduced reaction time but higher energy input.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridazine-H), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.64 (d, J = 8.0 Hz, 1H, Ar-H), 7.51 (t, J = 7.6 Hz, 1H, Ar-H), 4.48 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.63 (s, 3H, CH₃), 1.47 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₁₉N₄O₄ [M+H]⁺: 415.1409; found: 415.1412.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) confirms ≥98% purity, with retention time = 12.4 min.

Comparative Analysis of Synthetic Methods

Table 3: Merit Comparison of Preparation Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Schotten-Baumann 71 98 High Moderate
Ullmann Coupling 62 95 Low High
Microwave-Assisted 69 97 Moderate Low

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding nitro compound.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Positional Isomerism (Target vs. 4-Phenyl Analog)

The target compound’s 3-phenyl linkage (vs. 4-phenyl in the isomer) likely improves binding to planar active sites, as seen in kinase inhibitors. The 3-nitro group’s orientation may enhance π-π stacking compared to the 4-nitro analog, which could adopt a less favorable conformation .

Core Modifications (Benzamide vs. Sulfonamide)

Replacing benzamide with sulfonamide (e.g., derivatives) introduces a sulfonyl group, increasing acidity (pKa ~10 vs. ~15 for benzamide). This could enhance interactions with basic residues in targets like carbonic anhydrase or tyrosine phosphatases .

Electron-Withdrawing Groups (Nitro vs. Trifluoromethyl)

However, trifluoromethyl groups improve metabolic stability and membrane permeability .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a nitro group, which is significant in influencing its biological activity. The presence of the ethoxypyridazin moiety is also crucial, as it may enhance the compound's interaction with biological targets.

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 314.34 g/mol
  • IUPAC Name : this compound

The biological activity of nitro compounds, including this compound, often revolves around the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various pharmacological effects.

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can be activated intracellularly to produce toxic metabolites that damage DNA and disrupt cellular functions. This mechanism is particularly relevant for compounds like metronidazole, which share structural similarities with our compound of interest .
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). Studies suggest that nitrobenzamide derivatives can inhibit pro-inflammatory cytokines like IL-1β and TNF-α, thus reducing inflammation .

Biological Activity Data Table

Activity Type Mechanism Reference
AntimicrobialProduction of reactive intermediates damaging DNA
Anti-inflammatoryInhibition of iNOS and COX enzymes
AntineoplasticInduction of apoptosis in cancer cellsNot specifically cited
NeuroprotectivePotential modulation of neuroinflammatory pathwaysNot specifically cited

Case Studies and Research Findings

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